Boiling Point Depression: Branched (1-Methylundecyl)cyclohexane Boils ~4 °C Lower Than Linear Dodecylcyclohexane at 760 mmHg
Predicted normal boiling point data from the ACD/Labs Percepta Platform (version 14.00) reveal a measurable difference between the branched and linear C₁₈H₃₆ alkylcyclohexane isomers. (1-Methylundecyl)cyclohexane exhibits a predicted boiling point of 327.0 ± 9.0 °C at 760 mmHg , whereas the linear isomer dodecylcyclohexane (CAS 1795-17-1) shows a predicted boiling point of 331.1 ± 5.0 °C under identical conditions . The ~4.1 °C depression is consistent with the well-established principle that chain branching reduces effective molecular surface area, weakening intermolecular van der Waals interactions and lowering the boiling point relative to the linear isomer [1].
| Evidence Dimension | Normal boiling point at 760 mmHg (predicted) |
|---|---|
| Target Compound Data | 327.0 ± 9.0 °C (ACD/Labs Percepta v14.00) |
| Comparator Or Baseline | Dodecylcyclohexane (CAS 1795-17-1): 331.1 ± 5.0 °C (ACD/Labs Percepta v14.00) |
| Quantified Difference | ~4.1 °C lower for the branched isomer |
| Conditions | Predicted normal boiling point at 760 mmHg using ACD/Labs Percepta Platform PhysChem Module v14.00 |
Why This Matters
A 4 °C boiling point difference is sufficient to shift distillation cut points in preparative separations, making direct isomer substitution unreliable for processes requiring precise boiling range specifications.
- [1] Prak, D. J. L. et al. Influence of Blending Cycloalkanes on the Energy Content, Density, and Viscosity of Jet-A. Fuel, 2024, 358, 129986. View Source
